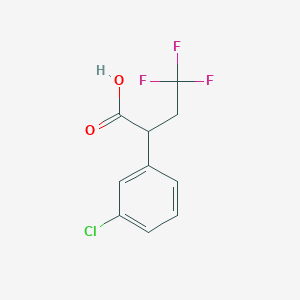

2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid

Descripción

The exact mass of the compound 2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(3-chlorophenyl)-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c11-7-3-1-2-6(4-7)8(9(15)16)5-10(12,13)14/h1-4,8H,5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKXGYYEJVVNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1502758-86-2 | |

| Record name | 2-(3-chlorophenyl)-4,4,4-trifluorobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a chlorophenyl moiety, which are critical for its biological activity. The presence of these functional groups enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of 2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid is primarily attributed to its ability to interact with specific biomolecules. It likely binds to enzyme active sites or receptor sites, leading to modulation of biochemical pathways.

Target Interactions

- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling.

Biochemical Pathways

The compound is implicated in several biochemical pathways:

- Metabolic Regulation : It can modulate key metabolic enzymes, affecting energy production and biosynthesis.

- Cell Signaling : By altering phosphorylation states of proteins, it influences signal transduction pathways.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties are crucial for understanding the compound's efficacy:

- Absorption : Likely well-absorbed due to its lipophilic nature.

- Distribution : Predicted to distribute widely in tissues due to its chemical structure.

- Metabolism : May undergo phase I and II metabolic reactions.

- Excretion : Primarily through renal pathways.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Activity : A study demonstrated that 2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid showed significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes.

- Cytotoxic Effects on Cancer Cells : In vitro studies reported that the compound induced apoptosis in various cancer cell lines by activating caspase pathways. This suggests potential use in cancer therapy.

- Inflammation Reduction : Research indicated that the compound effectively reduced levels of pro-inflammatory cytokines in macrophage cultures, highlighting its potential as an anti-inflammatory agent.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular structure of 2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid allows it to mimic the properties of leucine while providing enhanced metabolic stability and binding affinity due to its trifluoromethyl group. This characteristic is crucial for developing novel therapeutics that require modifications to lipophilicity and biological activity.

Medicinal Chemistry

Bioisosteric Applications:

- Leucine Analog : The compound serves as a bioisostere for leucine, which is essential in the design of biologically active peptides and peptidomimetics. By substituting leucine with 2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid, researchers can modulate pharmacokinetic properties such as absorption and distribution in biological systems .

Case Studies:

- Synthesis of Tailor-Made Amino Acids : A study demonstrated the synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid using chiral nickel(II) complexes, showcasing its utility in producing enantiomerically pure derivatives for pharmaceutical applications .

Chemical Biology

Protein Interaction Studies:

- The compound has been utilized as a non-ionic organic buffering agent in biological assays. Its pH stability range (6-8.5) makes it suitable for cell culture applications where maintaining physiological pH is critical .

Synthetic Methods

The synthesis of 2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid has been optimized for large-scale production:

| Method | Description | Yield |

|---|---|---|

| Alkylation of Chiral Glycine | Utilizes trifluoroethyl iodide under basic conditions with a recyclable chiral auxiliary. | >150 g |

| Asymmetric Synthesis | Employs nickel(II) complexes to achieve high enantiomeric excess (ee) in product formation. | 97.8% ee |

Applications in Drug Design

The compound's ability to enhance metabolic stability and binding affinity positions it as a valuable tool in drug discovery:

Q & A

Q. What are the optimal synthetic routes for 2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid?

Methodological Answer: The synthesis typically involves introducing the 3-chlorophenyl group to a trifluorobutanoic acid backbone. A viable approach includes:

- Step 1: Prepare a ketone intermediate (e.g., 4,4,4-trifluoro-3-hydroxybutanoate) via asymmetric reduction of β-keto esters using chiral auxiliaries like (R)-1-phenylethylamine to resolve enantiomers .

- Step 2: Introduce the 3-chlorophenyl group via Friedel-Crafts alkylation or nucleophilic substitution, leveraging the electron-withdrawing effect of fluorine to activate the carbonyl group for electrophilic substitution .

- Step 3: Hydrolyze the ester to the carboxylic acid under basic conditions (e.g., NaOH/EtOH).

Q. How can spectroscopic techniques characterize 2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid?

Methodological Answer:

- ¹H/¹³C NMR:

- IR Spectroscopy:

- Stretching vibrations for COOH (~1700 cm⁻¹) and C-F (~1100–1200 cm⁻¹) confirm functional groups .

- Elemental Analysis:

- Validate stoichiometry (e.g., C: 45.8%, H: 3.2%, F: 27.1%) with <0.3% deviation .

Q. What solubility properties are critical for experimental design?

Methodological Answer:

Q. How to confirm purity and identity during synthesis?

Methodological Answer:

Q. What intermediates are common in its synthesis?

Methodological Answer:

- β-Keto Esters: Ethyl 4,4,4-trifluoroacetoacetate (precursor for asymmetric reduction) .

- Chiral Salts: (R)-1-Phenylethylammonium salts for diastereomeric resolution .

- Protected Amines: Boc-protected amino acids for peptide coupling (e.g., 3-(Boc-amino) derivatives) .

Advanced Research Questions

Q. How to synthesize enantiomerically pure (R)- and (S)-forms?

Methodological Answer:

- Asymmetric Catalysis: Use N-(tert-Butylsulfinyl)aldimines to induce chirality during ketone reduction, achieving >90% ee .

- Diastereomeric Salt Formation: Resolve racemic mixtures with (R)-1-phenylethylamine, followed by recrystallization (EtOH, −20°C) .

- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze ester enantiomers .

Q. What advanced chiral analysis methods are recommended?

Methodological Answer:

Q. How to analyze electronic effects of the trifluoromethyl group?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to assess CF₃’s electron-withdrawing impact on acidity (pKa ~2.5) .

- Hammett Constants: Use σₚ values (CF₃: +0.54) to predict reactivity in electrophilic substitutions .

- NMR Titration: Monitor chemical shifts in varying pH to study deprotonation kinetics .

Q. How to resolve conflicting data from NMR and elemental analysis?

Methodological Answer:

- Scenario: Discrepancy in carbon content (e.g., calculated 45.8% vs. observed 44.5%).

- Root Cause: Residual solvent (e.g., EtOAc) or incomplete hydrolysis.

- Solution:

- Dry sample under vacuum (40°C, 24 h).

- Repeat elemental analysis with freshly recrystallized material .

Q. What computational methods predict biological activity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.